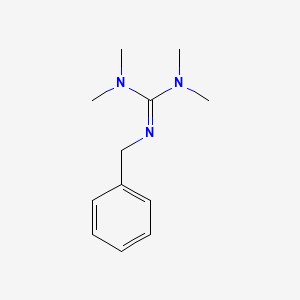
N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% (NBTG) is an organic compound that belongs to the guanidine family. It is a colorless solid that is soluble in water and most organic solvents. NBTG is a versatile chemical reagent that has many applications in scientific research.
Scientific Research Applications
N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% is used in a variety of scientific research applications, including organic synthesis, electrochemical studies, and analytical chemistry. It is used as a nucleophilic reagent for the synthesis of a variety of organic compounds, such as amines, nitriles, and carboxylic acids. It is also used as an electrolyte additive in electrochemical studies, such as voltammetry and coulometry. In analytical chemistry, N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% is used as a chromatographic reagent for the separation of organic compounds.
Mechanism of Action
N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% acts as a nucleophilic reagent in organic synthesis reactions. It reacts with electrophilic reagents, such as carbonyl compounds, to form adducts that can be further transformed into the desired product. It also acts as a catalyst in the electrochemical oxidation of organic compounds.
Biochemical and Physiological Effects
N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% has no known biochemical or physiological effects. It is not toxic and is not known to cause any adverse effects in humans or animals.
Advantages and Limitations for Lab Experiments
N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also a versatile reagent that can be used in a variety of organic synthesis, electrochemical, and analytical chemistry applications. However, it is important to note that N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% can react with some compounds that are sensitive to nucleophilic reagents, such as ketones and aldehydes. Thus, care should be taken when using N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% in laboratory experiments.
Future Directions
N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% has potential applications in a wide range of areas, including drug discovery, materials science, nanotechnology, and biochemistry. It can be used to synthesize novel organic compounds and to develop new electrochemical processes. It can also be used to study the structure and function of proteins and other biomolecules. Additionally, it has potential applications in the development of new materials, such as nanomaterials and polymers. Finally, N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% can be used to develop new drug delivery systems and to study the pharmacokinetics and pharmacodynamics of drugs.
Synthesis Methods
N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% is synthesized from the reaction of N-benzyl-N',N',N'',N''-tetramethylguanidine hydrochloride (N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97%HCl) with sodium hydroxide. In a typical reaction, this compoundHCl (3.0 g, 0.01 mol) is dissolved in water (50 ml) and then a solution of sodium hydroxide (2.0 g, 0.05 mol) is added dropwise with stirring. The reaction mixture is then heated to 80°C and stirred for 1 hour. The resulting solution is cooled to room temperature and then filtered to remove any insoluble material. The filtrate is then evaporated to dryness to obtain N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% (3.3 g, 97%).
properties
IUPAC Name |
2-benzyl-1,1,3,3-tetramethylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14(2)12(15(3)4)13-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCQWGTUGHXYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCC1=CC=CC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



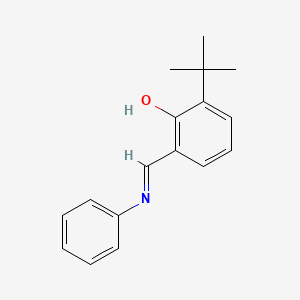

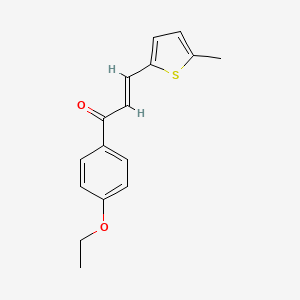
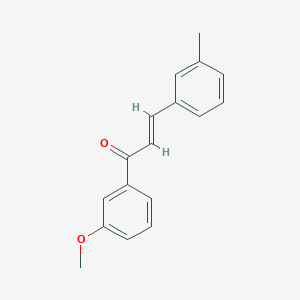

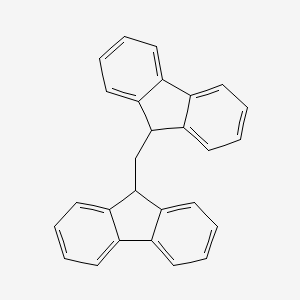
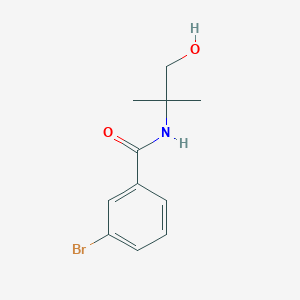
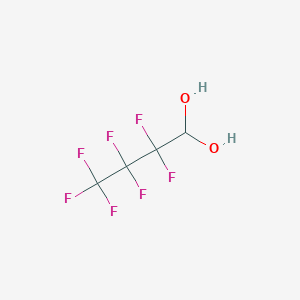
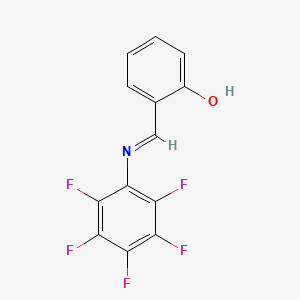
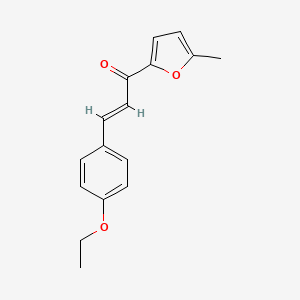
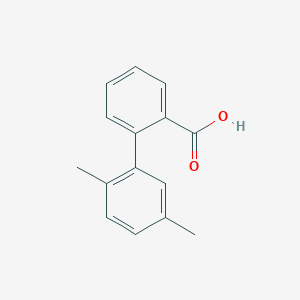
![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)